N-Hydroxy-2-(1H-indol-3-yl)-acetamidine
Description
Properties
IUPAC Name |
N'-hydroxy-2-(1H-indol-3-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10(13-14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12,14H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLQXBJGBOJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Indole Alkylation
A foundational approach involves alkylation of the indole nitrogen followed by functionalization of the side chain. In one protocol, indole derivatives undergo deprotonation using sodium hydride in dimethyl sulfoxide (DMSO), creating a reactive intermediate for subsequent alkylation. For example, treatment of indole with sodium hydride (60% mineral oil suspension) in DMSO at 60°C for 1 hour generates a stabilized anion, which reacts with bromoacetamidine precursors to introduce the N-hydroxyacetamidine moiety. Critical parameters include:
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Base stoichiometry : Excess sodium hydride (1.2–1.5 equiv) ensures complete deprotonation.
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Solvent polarity : DMSO enhances nucleophilicity of the indole anion, favoring C3 substitution over competing N1 alkylation.
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Temperature control : Reactions maintained at 60°C minimize side-product formation from indole dimerization.
Post-alkylation, the hydroxylamine group is introduced via oxidative amination. Hydroxylamine hydrochloride in ethanol/water mixtures (pH 8–9) reacts with the intermediate at room temperature, achieving yields of 68–72% after recrystallization.
Condensation with Hydroxylamine Derivatives
An alternative route employs pre-formed hydroxylamine derivatives to streamline synthesis. 2-(1H-Indol-3-yl)acetic acid is activated as a mixed anhydride using ethyl chloroformate and triethylamine in tetrahydrofuran (THF). Subsequent reaction with N-hydroxyacetamidine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) yields the target compound with 65–70% efficiency. Key advantages include:
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Reduced side reactions : Pre-activation minimizes competing acylation at the indole nitrogen.
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Scalability : THF facilitates easy solvent removal under reduced pressure.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent yield variations:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 46.7 | 72 | 95 |
| THF | 7.5 | 68 | 92 |
| Acetonitrile | 37.5 | 55 | 88 |
DMSO outperforms polar aprotic solvents due to its ability to stabilize charged intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further enhance yields to 78% by accelerating anhydride formation.
Temperature and Time Profiling
Controlled thermal conditions prevent decomposition of the hydroxylamine group:
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Room temperature (25°C) : Optimal for condensation steps (24-hour reaction time).
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Reflux (80°C) : Avoided due to N–O bond cleavage in hydroxylamine.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves unreacted indole and hydroxylamine byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms ≥95% purity.
Spectroscopic Validation
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1H NMR (400 MHz, DMSO-d6) : δ 10.82 (s, 1H, NH), 7.85 (d, J = 7.8 Hz, 1H, ArH), 7.45 (t, J = 7.5 Hz, 1H, ArH), 4.21 (s, 2H, CH2).
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IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch).
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(1H-indol-3-yl)-acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-Hydroxy-2-(1H-indol-3-yl)-acetamidine is an indole derivative that exhibits a unique structural framework conducive to biological activity. The indole moiety is known for its presence in many natural products and pharmaceuticals, contributing to diverse biological activities.
Antitumor Effects on Colon Cancer
A study demonstrated that EA significantly inhibited the growth of HT-29 colon cancer cells in vitro and reduced tumor volume in xenograft models. The compound induced apoptosis by increasing caspase activity and altering mitochondrial membrane potential, showcasing its potential as a therapeutic agent against colon cancer .
Melanoma Treatment Potential
Another study highlighted the ability of a structurally similar compound to inhibit melanoma cell proliferation and promote apoptosis. This was linked to alterations in key signaling pathways, suggesting that N-Hydroxy derivatives could be explored for melanoma treatment as well .
Comparative Analysis of Derivatives
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(1H-indol-3-yl)-acetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Indole Acetamidines and Acetamides
The following table summarizes key structural and functional differences between N-Hydroxy-2-(1H-indol-3-yl)-acetamidine and related compounds:
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Hydroxyacetamidine vs.
- Indole Position (1 vs.
Functional Group Modifications
- Ester vs. Acetamidine : 2-(1H-Indol-3-yl)ethyl esters () exhibit weaker antioxidant activity (DPPH scavenging) compared to hydroxyacetamidine derivatives, suggesting the amidine group may enhance radical stabilization .
- N-Acylurea Derivatives : KCH-1521 () demonstrates that replacing the acetamidine with an acylurea group introduces bulky aromatic substituents, enabling specific protein interactions (e.g., talin modulation) .
Chiral vs. Achiral Structures
- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () highlights the role of chirality in molecular packing (orthorhombic P212121 space group) and hydrogen-bonding networks, which could influence crystallinity and stability compared to achiral analogs .
Q & A
Basic: What are the recommended multi-step synthetic routes for N-Hydroxy-2-(1H-indol-3-yl)-acetamidine?
Methodological Answer:
Synthesis typically involves a multi-step approach starting with indole derivatives. A common strategy includes:
Indole Functionalization : React 1H-indole-3-carbaldehyde with hydroxylamine under acidic conditions to form the oxime intermediate.
Acetamidine Formation : Couple the oxime with acetyl chloride or a protected acetamidine precursor via nucleophilic substitution, ensuring pH control to avoid side reactions.
Deprotection : Use mild reducing agents (e.g., hydrogenolysis or catalytic transfer hydrogenation) to remove protecting groups while preserving the hydroxyacetamidine moiety.
Purification at each step via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate intermediates .
Basic: How can researchers optimize purification methods for this compound?
Methodological Answer:
- Recrystallization : Use solvent systems like ethanol/water or dichloromethane/hexane to achieve high-purity crystals. Monitor solubility profiles to optimize yield.
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final purification, adjusting gradient elution to resolve polar impurities.
- Analytical Validation : Confirm purity via TLC (Rf tracking) and LC-MS (molecular ion peak at m/z ~231.2) .
Advanced: What spectroscopic and crystallographic techniques are used for structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the indole and acetamidine regions. For example, the indole NH proton typically appears at δ 10–12 ppm.
- NOESY : Confirm spatial proximity of the hydroxy group to the indole ring.
- X-ray Crystallography : Use SHELXL (via Olex2 interface) for structure refinement. Key parameters:
Advanced: How can researchers resolve contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Crystallographic Ambiguities :
- Disorder Modeling : Use PART instructions in SHELXL to model disordered solvent or flexible hydroxy groups.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
- Spectroscopic Discrepancies :
Advanced: What computational methods predict the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to indole-recognizing targets (e.g., tryptophan hydroxylase).
- Grid Setup : Focus on catalytic pockets with flexible side-chain sampling.
- Scoring : Prioritize poses with hydrogen bonds between the hydroxy group and active-site residues (e.g., Asp or Glu).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Advanced: How to analyze the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Observe decomposition onset (>200°C) to assess suitability for high-temperature applications.
- DSC Profiling : Identify phase transitions (e.g., melting points) and exothermic/endothermic events linked to acetamidine degradation.
- GC-MS Post-Pyrolysis : Trap volatile decomposition products (e.g., indole fragments) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
